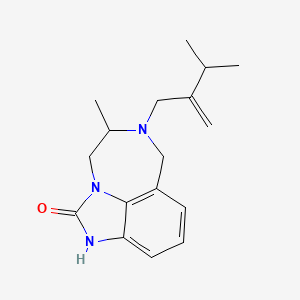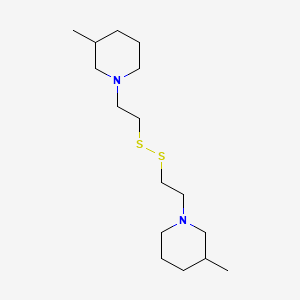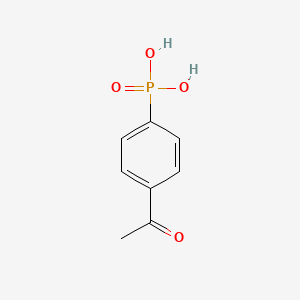
(4-Acetylphenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an acetyl group at the para position. This compound has the molecular formula C8H9O4P and a molecular weight of 200.13 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (4-Acetylphenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with a suitable phosphorus reagent under controlled conditions. Another method includes the dealkylation of dialkyl phosphonates using concentrated hydrochloric acid in aqueous solution at reflux . Industrial production methods often utilize microwave-accelerated McKenna synthesis, which involves silyldealkylation with bromotrimethylsilane followed by desilylation upon contact with water or methanol .
Analyse Des Réactions Chimiques
(4-Acetylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Acetylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or a pro-drug for targeted delivery.
Mécanisme D'action
The mechanism of action of (4-Acetylphenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to changes in the metabolic pathways and biological processes .
Comparaison Avec Des Composés Similaires
(4-Acetylphenyl)phosphonic acid can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds have similar coordination properties but differ in their oxidation states and reactivity.
Phosphinic acid derivatives: These compounds have a different substitution pattern on the phosphorus atom, leading to variations in their chemical behavior.
Other arylphosphonic acids: Compounds like phenylphosphonic acid and benzylphosphonic acid share structural similarities but differ in their functional groups and applications.
Propriétés
Numéro CAS |
4042-61-9 |
|---|---|
Formule moléculaire |
C8H9O4P |
Poids moléculaire |
200.13 g/mol |
Nom IUPAC |
(4-acetylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H9O4P/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
MPKCXSCJGCSUQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


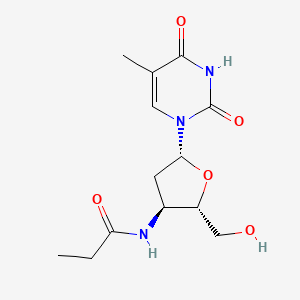
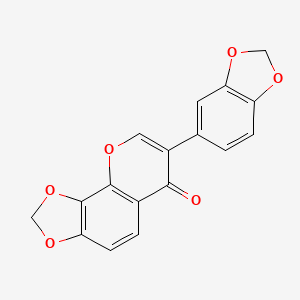
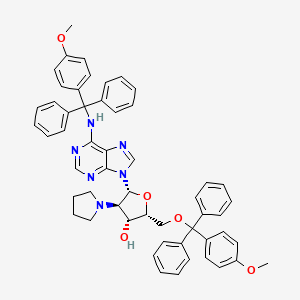
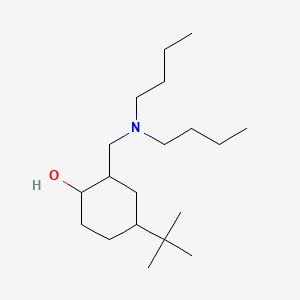

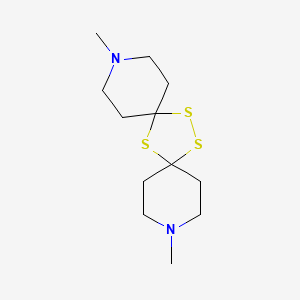
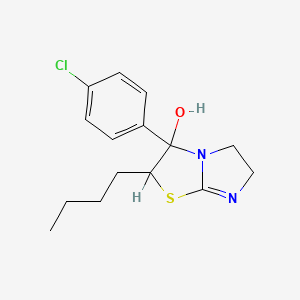

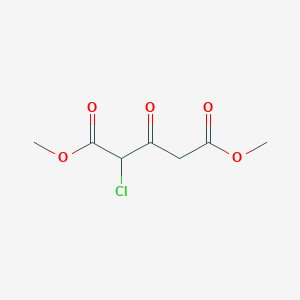
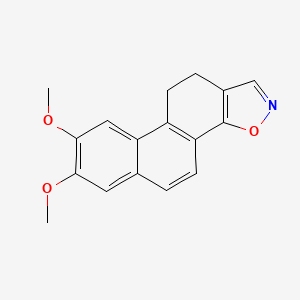
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
